Thiazol-5-ylmethanamine
Overview
Description
Thiazol-5-ylmethanamine, also known as 1,3-thiazol-5-ylmethanamine, is a heterocyclic organic compound with the molecular formula C4H6N2S. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, a structure known for its diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
Thiazol-5-ylmethanamine, a derivative of the thiazole ring, has been found to exhibit diverse biological activities . The primary targets of this compound are the COX-2 and 5-LOX enzymes . These enzymes play a vital role in the initiation and progression of inflammatory reactions .
Mode of Action
This compound interacts with its targets, the COX-2 and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of COX-2 and 5-LOX enzymes by this compound affects the arachidonic acid (AA) cascade . This cascade is responsible for the production of prostaglandins and leukotrienes, which are involved in various physiological processes, including inflammation . By inhibiting these enzymes, this compound disrupts the AA cascade, leading to a reduction in inflammation .
Pharmacokinetics
It is known that the compound has a molecular weight of 11417 , which suggests that it may have good bioavailability
Result of Action
The inhibition of COX-2 and 5-LOX enzymes by this compound leads to a reduction in the production of prostaglandins and leukotrienes . This results in a decrease in inflammation, which can be beneficial in the treatment of conditions such as arthritis, cardiovascular diseases, and neurological disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C Furthermore, the compound’s action can also be influenced by the presence of other substances in the body, such as food or other drugs, which can affect its absorption and metabolism
Biochemical Analysis
Biochemical Properties
Thiazol-5-ylmethanamine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazol-5-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . Another method is the one-pot three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur, which provides 2-amino-5-acylthiazoles in good yields .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The specific industrial methods may vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: Thiazol-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Thiazol-5-ylmethanamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Thiazol-5-ylmethanamine is unique due to its specific structure and reactivity. Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring but differ in their substituents and specific biological activities. This compound stands out for its versatility and potential in various research and industrial applications .
Biological Activity
Thiazol-5-ylmethanamine, a compound characterized by its thiazole ring structure, has garnered attention for its diverse biological activities. This article explores its pharmacological implications, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is a derivative of thiazole, a heterocyclic compound known for its significant biological activity. The thiazole ring contributes to its reactivity and interaction with various biological targets. The compound can be synthesized through several methods, often involving alkylation reactions and other organic synthesis techniques to optimize yield and purity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound have shown effectiveness against human glioblastoma and melanoma cells . In vitro studies have identified specific analogues that demonstrate selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Properties : Thiazole compounds have been noted for their antibacterial and antifungal activities. Studies have reported that certain thiazole derivatives exhibit significant inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
- Anti-inflammatory Effects : Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The mechanisms underlying the biological activities of this compound are varied and complex:
- Receptor Interaction : Initial studies suggest that thiazole derivatives may interact with cellular receptors or enzymes involved in disease processes, influencing signaling pathways critical for cell survival and proliferation.
- Enzyme Inhibition : Some thiazole compounds act as inhibitors of key enzymes involved in inflammation and cancer progression. For example, certain derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, with promising selectivity profiles .
- Structure-Activity Relationship (SAR) : The biological activity of thiazole compounds is often linked to specific structural features. For instance, modifications to the thiazole ring or substituents on the phenyl groups can significantly enhance their potency against targeted diseases .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study 1 : A study evaluated the anticancer efficacy of a series of thiazole derivatives against various cancer cell lines. The results demonstrated that specific substitutions on the thiazole ring significantly improved cytotoxicity compared to standard chemotherapeutics .
- Case Study 2 : Another investigation focused on the antimicrobial activity of thiazole-based compounds against multi-drug resistant bacteria. The findings indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential role in combating resistant infections .
Summary Table of Biological Activities
Properties
IUPAC Name |
1,3-thiazol-5-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-6-3-7-4/h2-3H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNQVUAKCAPBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415448 | |
Record name | thiazol-5-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161805-76-1 | |
Record name | thiazol-5-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Aminomethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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